(1R,2S)-2-aminocycloheptane-1-carboxylic acid
Overview
Description
(1R,2S)-2-aminocycloheptane-1-carboxylic acid is a chiral β-amino acid with a seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-aminocycloheptane-1-carboxylic acid typically involves asymmetric synthesis techniques. One common method includes the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. For example, the asymmetric synthesis can be achieved through the alkylation of a chiral glycine equivalent followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale asymmetric synthesis processes. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for the efficient industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-aminocycloheptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
(1R,2S)-2-aminocycloheptane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2S)-2-aminocycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation, which are critical for its biological activity .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-aminocyclopentanecarboxylic acid: This compound has a five-membered ring structure and is known for its antifungal properties.
(1R,2S)-2-aminocyclohexanecarboxylic acid: With a six-membered ring, this compound is studied for its potential in medicinal chemistry.
Uniqueness
(1R,2S)-2-aminocycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. These properties make it a valuable compound for the development of novel pharmaceuticals and as a tool in asymmetric synthesis .
Properties
IUPAC Name |
(1R,2S)-2-aminocycloheptane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYSUVFRBTZYIQ-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](CC1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370449 | |
Record name | (1R,2S)-2-Aminocycloheptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522644-03-7 | |
Record name | (1R,2S)-2-Aminocycloheptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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